1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is an organic compound with a complex molecular structure It is characterized by its bicyclic framework, which includes a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines .
Scientific Research Applications
1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
Similar Compounds
1-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxocyclobutane-1-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
1-({[(tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: Similar bicyclic structure but with a methyl group instead of a trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications compared to similar compounds .
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5/c1-10(2,3)22-9(20)17-6-11-4-12(5-11,8(18)19)7(21-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCZLFLJVLKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C(O2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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